molecular formula C7H7BrN4O B6336108 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide CAS No. 1211432-06-2

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide

Cat. No.: B6336108
CAS No.: 1211432-06-2
M. Wt: 243.06 g/mol
InChI Key: IZENIRDSPSBYJT-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide ( 1211432-06-2) is a high-purity chemical intermediate built around the privileged 1,3,4-oxadiazole scaffold. This heterocyclic compound is of significant interest in medicinal chemistry for constructing novel bioactive molecules, particularly in oncology and neuroscience research. The 1,3,4-oxadiazole core is a well-established pharmacophore known for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for ester and carbamate groups . Its primary research value lies in its application as a versatile building block for the development of potential therapeutic agents. Studies highlight that 1,3,4-oxadiazole derivatives exhibit potent biological activities by functioning as inhibitors of critical enzymatic targets. In anticancer research, conjugates of this scaffold have demonstrated mechanisms of action involving the inhibition of thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are pivotal for cancer cell proliferation . Furthermore, structural analogues have shown promising in vitro antiproliferative activity against specific cancer cell lines, such as cervical cancer (SiHa) . In neuroscience, related 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for investigating treatments for neurodegenerative conditions like Alzheimer's disease . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O.BrH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENIRDSPSBYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylthiosemicarbazides Using Oxidative Desulfurization

A prominent method for synthesizing 2-amino-1,3,4-oxadiazoles involves the oxidative desulfurization of acylthiosemicarbazides. For 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide, this approach begins with the preparation of pyridin-4-yl acylthiosemicarbazide intermediates. Kavit N. Patel et al. demonstrated that thiosemicarbazides (34 ) undergo oxidative desulfurization using iodobenzene and Oxone to yield 2-amino-1,3,4-oxadiazoles (35 ) with high efficiency .

Procedure :

  • Intermediate Synthesis : React pyridin-4-yl carboxylic acid hydrazide with thiocyanate derivatives to form acylthiosemicarbazide.

  • Oxidation : Treat the intermediate with iodobenzene and Oxone in a polar aprotic solvent (e.g., DMF) at 60°C for 6–8 hours.

  • Isolation : Precipitate the product using HBr gas or aqueous HBr to form the hydrobromide salt.

Key Data :

ParameterValue
Yield85–92%
Reaction Time8 hours
Oxidizing AgentIodobenzene/Oxone
SolventDMF

This method is favored for its scalability and minimal epimerization .

One-Pot Synthesis via Hydrazide-Isocyanate Coupling

A one-pot strategy leveraging hydrazide-isocyanate coupling followed by cyclization is widely employed. Santhosh et al. optimized this route using Boc- or Cbz-protected amino acid hydrazides and isoselenocyanato esters . For the pyridin-4-yl variant:

Procedure :

  • Hydrazide Formation : Convert pyridin-4-yl carboxylic acid to its hydrazide via esterification and hydrazinolysis.

  • Coupling : React the hydrazide with an isocyanate (e.g., methyl isocyanate) in THF with triethylamine (TEA).

  • Cyclization : Use propanephosphonic anhydride (T3P) as a coupling agent to induce cyclization at 80°C.

  • Salt Formation : Treat the free amine with HBr in ethanol to yield the hydrobromide salt.

Key Data :

ParameterValue
Yield78–85%
Coupling AgentT3P
Cyclization Temp80°C
Purity>95% (HPLC)

This method is eco-friendly due to T3P’s low toxicity and high functional group tolerance .

Palladium-Catalyzed Oxidative Annulation

Palladium-catalyzed methods offer regioselective pathways. Fang et al. reported Pd-mediated annulations between pyridin-4-yl hydrazides (31 ) and isocyanides (32 ) in toluene under oxygen .

Procedure :

  • Substrate Preparation : Synthesize pyridin-4-yl hydrazide via hydrazinolysis of methyl pyridin-4-yl carboxylate.

  • Annulation : React with tert-butyl isocyanide in the presence of Pd(OAc)₂ (5 mol%) at 100°C.

  • Acidification : Quench the reaction with HBr to precipitate the hydrobromide salt.

Key Data :

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
Yield88%
Reaction AtmosphereOxygen

This method achieves excellent regioselectivity but requires stringent anhydrous conditions .

Electro-Oxidative Cyclization of Semicarbazones

Sanjeev Kumar et al. developed an electro-oxidative method using LiClO₄ in acetonitrile to cyclize semicarbazones . For the target compound:

Procedure :

  • Semicarbazone Synthesis : Condense pyridin-4-yl aldehyde with semicarbazide in ethanol.

  • Electro-Oxidation : Perform cyclization at a platinum electrode (1.5 V) in LiClO₄/acetonitrile.

  • Salt Formation : Neutralize with HBr to obtain the hydrobromide.

Key Data :

ParameterValue
Voltage1.5 V
Yield82%
ElectrolyteLiClO₄

This method is notable for its room-temperature operation and avoidance of chemical oxidants .

Photo Catalytic Cyclization Under Visible Light

Kapoorr et al. introduced a visible-light-driven method using eosin-Y and atmospheric oxygen .

Procedure :

  • Semicarbazone Preparation : React pyridin-4-yl aldehyde with semicarbazide.

  • Photo Catalysis : Irradiate with visible light in the presence of eosin-Y (2 mol%) and CBr₄.

  • Acidification : Add HBr to form the hydrobromide salt.

Key Data :

ParameterValue
Light SourceVisible (450 nm)
CatalystEosin-Y
Yield90%

This approach is rapid (2–4 hours) and environmentally benign .

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityKey AdvantageLimitation
Oxidative Desulfurization 85–92HighHigh yield, low costRequires toxic oxidants
Hydrazide-Isocyanate Coupling 78–85ModerateEco-friendly, one-potModerate purity
Pd-Catalyzed Annulation 88LowRegioselectiveCostly catalysts
Electro-Oxidation 82HighRoom-temperatureSpecialized equipment
Photo Catalysis 90ModerateRapid, green chemistryLight sensitivity

Hydrobromide Salt Formation

The final hydrobromide salt is typically formed by treating the free base with HBr gas or 48% aqueous HBr. For instance, after cyclization, the crude 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is dissolved in ethanol, and HBr is introduced dropwise. The precipitate is filtered and recrystallized from ethanol/water (3:1) .

Key Data :

ParameterValue
SolventEthanol/Water
Recrystallization3:1 (EtOH:H₂O)
Purity≥98%

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide or sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole or pyridine rings.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Thiadiazole analogs (e.g., 1,3,4-thiadiazol-2-amine) exhibit reduced polarity compared to oxadiazole, impacting solubility .
  • N-substituted derivatives (e.g., 5n, 5s) require harsh bromine-mediated conditions, leading to moderate yields .
  • Photocatalytic methods for pyridin-3-yl derivatives achieve high efficiency (≥90%) under visible light .

Key Observations :

  • The parent compound’s low solubility limits bioavailability, prompting derivatization with alkyl chains (e.g., dodecyl) to enhance lipophilicity .
  • Nitrophenyl and methoxyphenyl substitutions improve cytotoxicity and kinase inhibition, respectively .
  • Thiadiazole analogs show superior helicase selectivity, likely due to altered electronic properties .

Physicochemical and ADME Properties

Table 3: Comparative Physicochemical Data
Compound LogP Solubility (mg/mL) Permeability (PAMPA) Reference
5-(Pyridin-4-yl)-hydrobromide 0.5 <0.1 Low
N-Dodecyl derivative 4.2 0.5 Moderate
5-(Pyridin-3-yl)-oxadiazol-2-amine 0.8 0.3 Moderate
Boronate derivative 2.1 1.2 High

Key Observations :

  • Alkyl chain derivatization (e.g., dodecyl) increases LogP and solubility, addressing the parent compound’s limitations .
  • Boronate derivatives exhibit balanced LogP and high solubility, making them suitable for prodrug strategies .

Q & A

Q. Table 1: Biological Activity Overview

Study Activity Assay Type Key Result Reference
1AntimicrobialAgar diffusionMIC = 8 µg/mL (S. aureus)
2Enzyme InhibitionLuminescence assayIC50 = 12 µM (p38αMAP kinase)
3AntitumorMTT assay60% inhibition (HeLa cells)

Q. Table 2: Structural Characterization Techniques

Technique Key Peaks/Data Functional Group Reference
1H NMRδ11.50 ppm (N-H)Oxadiazole amine
FTIR1600 cm⁻¹ (C=N)Oxadiazole ring
XRDDihedral angle = 35.72° (pyridinyl)Molecular packing

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